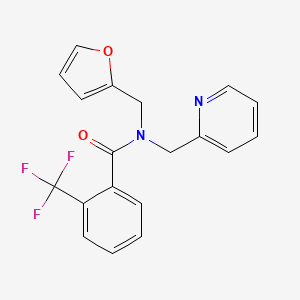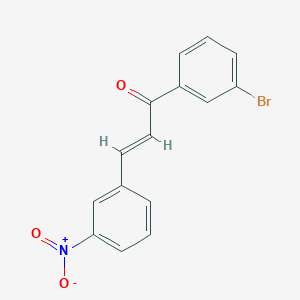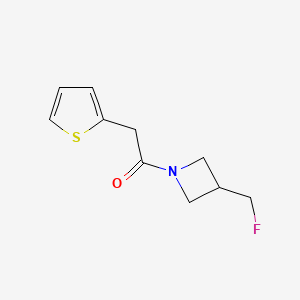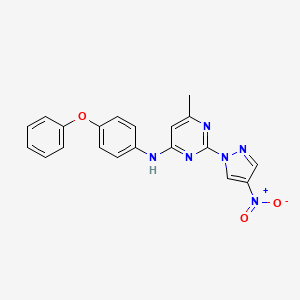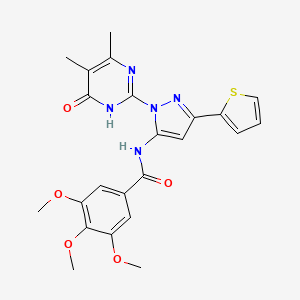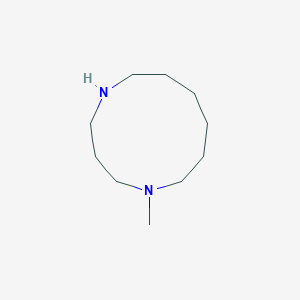
1-Methyl-1,5-diazacycloundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,5-diazacycloundecane is a heterocyclic compound with the molecular formula C10H22N2. It is a member of the diazacycloundecane family, characterized by a ring structure containing two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1,5-diazacycloundecane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-diaminopentane with formaldehyde and formic acid can yield the desired compound through a cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization reaction efficiently .
化学反应分析
Types of Reactions: 1-Methyl-1,5-diazacycloundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer hydrogen atoms replaced by other groups.
Substitution: Substituted products where specific hydrogen atoms are replaced by nucleophiles.
科学研究应用
1-Methyl-1,5-diazacycloundecane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, facilitating various catalytic processes.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
作用机制
The mechanism by which 1-Methyl-1,5-diazacycloundecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the ring structure act as coordination sites, allowing the compound to bind to metal ions effectively. This property is exploited in various applications, including catalysis and drug delivery, where the compound’s ability to stabilize metal ions is crucial .
相似化合物的比较
1,4-Diazacycloheptane: Another diazacycloalkane with a smaller ring size, differing in its chemical reactivity and stability.
1,3-Diazacyclooctane: Similar in structure but with different spatial arrangement and chemical properties.
1,2-Diazacyclodecane: Larger ring size, leading to different coordination chemistry and applications.
Uniqueness: 1-Methyl-1,5-diazacycloundecane is unique due to its specific ring size and the presence of a methyl group, which influences its chemical reactivity and stability. This compound’s ability to form stable complexes with metal ions sets it apart from other diazacycloalkanes, making it particularly valuable in applications requiring strong metal ion coordination .
属性
IUPAC Name |
1-methyl-1,5-diazacycloundecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12-9-5-3-2-4-7-11-8-6-10-12/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUYYCLHNWQLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCCNCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
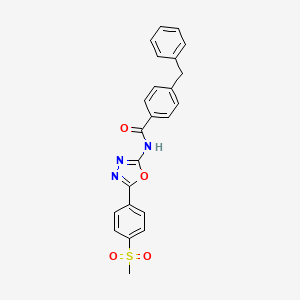
![4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/new.no-structure.jpg)
![4-Methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2456380.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2456382.png)
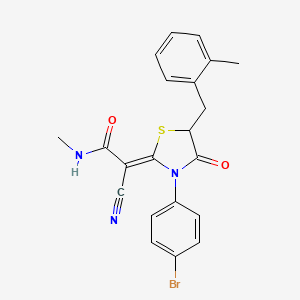
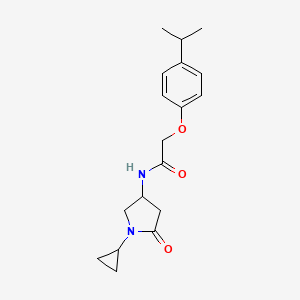
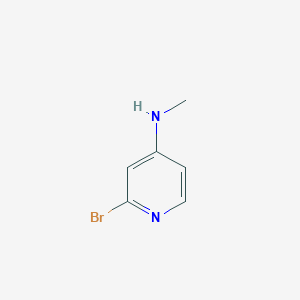
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenoxybenzamide](/img/structure/B2456388.png)
![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2456390.png)
